molecular formula C23H16FN3O2 B3899434 3-(4-fluorophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole

3-(4-fluorophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole

Cat. No.: B3899434
M. Wt: 385.4 g/mol
InChI Key: ODNYJUAMNUTNCF-RMKNXTFCSA-N
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Description

3-(4-fluorophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of fluorophenyl, nitrophenyl, and phenyl groups attached to the pyrazole ring, making it a molecule of interest in various fields of research.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O2/c24-20-12-10-18(11-13-20)23-19(16-26(25-23)21-4-2-1-3-5-21)9-6-17-7-14-22(15-8-17)27(28)29/h1-16H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNYJUAMNUTNCF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazole ring.

    Addition of the nitrophenyl group: This can be done through a Heck reaction, where a nitrobenzene derivative is coupled with the pyrazole ring in the presence of a palladium catalyst.

    Final assembly: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole
  • 3-(4-bromophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole
  • 3-(4-methylphenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-fluorophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole
Reactant of Route 2
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3-(4-fluorophenyl)-4-[(E)-2-(4-nitrophenyl)ethenyl]-1-phenylpyrazole

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